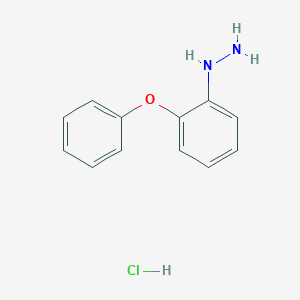

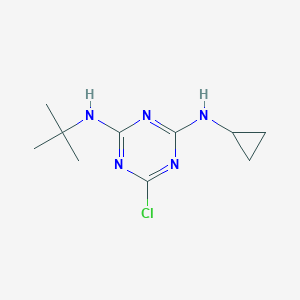

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

描述

Synthesis Analysis

The synthesis of triazine derivatives often involves the condensation of cyanuric chloride with various amines in the presence of suitable catalysts and conditions. For example, a study describes the synthesis of triazine dendrimers using a one-pot procedure that involves substitution reactions with different amines, showcasing the versatility of triazine chemistry for creating complex molecular architectures (Chouai, Venditto, Simanek, McDermott, & Ragan, 2009).

Molecular Structure Analysis

Triazine compounds exhibit a variety of molecular structures, depending on their substitution patterns. The structural analysis often involves spectroscopic methods and, in some cases, X-ray diffraction. For instance, the structure of certain triazine derivatives has been elucidated through dynamic NMR spectroscopy and X-ray diffraction, revealing insights into the rotational barriers and the nature of substituent interactions with the triazine ring (Shastin et al., 1995).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are pivotal for further functionalization and application of these compounds. The reactivity patterns of triazine rings allow for the introduction of diverse functional groups, leading to compounds with different chemical and physical properties. For example, reactions between triazine derivatives and primary amines have been explored to synthesize compounds with potential applications in materials science and biology (Shastin et al., 1995).

科学研究应用

Antifouling Applications and Environmental Distribution

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, known as Irgarol 1051, is utilized in antifouling paints to prevent the growth of algae on submerged surfaces such as ships and boats. Environmental studies have shown its presence in various marinas, with higher concentrations observed in areas with restricted water exchange. This indicates its significant use and potential environmental impact in aquatic ecosystems (Biselli, Bester, Hühnerfuss, & Fent, 2000).

Biodegradation and Persistence

Research into the degradation pathways of Irgarol 1051 has revealed that certain fungi, such as Phanerochaete chrysosporium, can metabolize the compound, albeit resulting in partial N-dealkylation rather than complete breakdown. This indicates a potential for environmental accumulation of degradation products, which may still pose ecological risks (Liu, Maguire, Lau, Pacepavicius, Okamura, & Aoyama, 1997).

Ecotoxicological Effects

Impact on Marine Organisms

The degradation products of Irgarol 1051, notably M1 and M2, have been studied for their combined toxic effects on marine life. These compounds exhibit significant phytotoxic effects on a range of marine organisms, including cyanobacteria, diatoms, and macroalgae, suggesting a potential threat to the marine food web and ecosystem health (Zhang, Zhou, Lam, & Leung, 2019).

Degradation by Manganese Peroxidase

The enzyme manganese peroxidase, derived from Phanerochaete chrysosporium, has been found to degrade Irgarol 1051 into identifiable products, demonstrating an enzymatic pathway for its breakdown in nature. This suggests potential bioremediation strategies for Irgarol-contaminated environments (Ogawa, Okamura, Hirai, & Nishida, 2004).

Detection and Analysis

Enzyme Immunoassay Development

Advances in detection methods have led to the creation of sensitive assays for measuring Irgarol 1051 in environmental samples, such as river and seawater. These assays rely on specific antibodies against Irgarol, highlighting the importance of monitoring this compound to assess its environmental prevalence and potential risks (Abuknesha & Griffith, 2005).

Analytical Method Development

A high-performance liquid chromatography–diode array detection (HPLC–DAD) method has been developed for the simultaneous determination of Irgarol 1051 and its degradation products in marine sediments. This method emphasizes the need for comprehensive environmental monitoring to understand the fate and impact of Irgarol 1051 and its derivatives in marine ecosystems (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).

安全和危害

未来方向

属性

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDFJPIRJCWFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603562 | |

| Record name | N~2~-tert-Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine | |

CAS RN |

26737-71-3 | |

| Record name | N~2~-tert-Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)

![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)

![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)